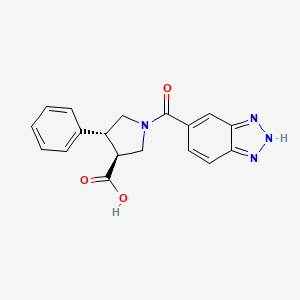![molecular formula C18H20N2O B5547281 3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine and piperidine derivatives involves various strategies, including cyclization reactions and the functionalization of pre-existing heterocyclic frameworks. For example, piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, offering a highly efficient route to functionalized pyridines from readily available substrates under mild conditions (Zhang et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been determined by X-ray diffraction analysis. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, demonstrating considerable conformational flexibility and the ability to form an extended network of hydrogen bonds (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including carbonylation and cyclization, which modify the heterocyclic core and introduce new functional groups. The carbonylation of N-(2-pyridinyl)piperazines, for example, involves dehydrogenation and regioselective carbonylation at a C−H bond, demonstrating the complexity and versatility of reactions involving these compounds (Ishii et al., 1997).
科学的研究の応用
Efficient Synthesis Methods
Researchers have developed green and catalyst-free methodologies for synthesizing pyridine derivatives, emphasizing the importance of eco-friendly processes in chemical reactions. For instance, an efficient synthesis of pyrano[3,2-c]pyridines demonstrates a chemically waste-free process that leverages ambient temperatures, showcasing advancements in the synthesis of complex pyridine derivatives with potential applications in medicinal chemistry (Rostamizadeh et al., 2013).
Novel Material Development
The creation of carbon nitride nanothread crystals from pyridine underlines the exploration of new materials with unique properties. This research indicates the possibility of chemical design through compression reactions, which might affect the development of materials with tailored electrical or optical properties (Li et al., 2018).
Advanced Organic Synthesis
Studies on the asymmetric synthesis of piperidines from serine and the exploration of piperidyne as a building block for synthesizing functionalized heterocycles highlight the ongoing advancements in organic synthesis. These works demonstrate the versatility of piperidine derivatives in constructing complex organic molecules, which could be essential for drug development and other applications in organic chemistry (Acharya & Clive, 2010); (McMahon et al., 2015).
Catalysis and Chemical Transformations
The role of basic carbons in catalyzing the preparation of dihydropyridines and the development of catalysts for alkoxycarbonylation of alkenes are examples of how piperidine derivatives are integral to novel catalytic processes. These studies contribute to the broader field of catalysis, offering insights into more efficient and selective chemical transformations (Perozo-Rondón et al., 2006); (Dong et al., 2017).
Antimicrobial Activity
Research into the antimicrobial activity of specific pyridine derivatives, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, underscores the potential of these compounds in developing new antimicrobial agents. Such studies are crucial for addressing the ongoing challenge of antibiotic resistance (Okasha et al., 2022).
将来の方向性
The future directions for research on “3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine” could include further studies on its synthesis, reactivity, and potential biological activities. Additionally, it could be interesting to explore its potential applications in areas such as medicinal chemistry or material science .
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLYRLGWQPCXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)
![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)
![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)
![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)
![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)
![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)
![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)
![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)
